molecular formula C20H19N3O5 B375517 Ethyl 3-methyl-6-(2-nitrophenyl)-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate

Ethyl 3-methyl-6-(2-nitrophenyl)-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B375517
M. Wt: 381.4g/mol
InChI Key: JFGALBCPRSIFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methyl-6-(2-nitrophenyl)-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. This compound exhibits a wide spectrum of biological activities and has garnered interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-6-(2-nitrophenyl)-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with urea and an aromatic aldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-6-(2-nitrophenyl)-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-methyl-6-(2-nitrophenyl)-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-6-(2-nitrophenyl)-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4g/mol

IUPAC Name

ethyl 3-methyl-6-(2-nitrophenyl)-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C20H19N3O5/c1-3-28-19(24)16-17(14-11-7-8-12-15(14)23(26)27)21-20(25)22(2)18(16)13-9-5-4-6-10-13/h4-12,17H,3H2,1-2H3,(H,21,25)

InChI Key

JFGALBCPRSIFCG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2[N+](=O)[O-])C)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2[N+](=O)[O-])C)C3=CC=CC=C3

Origin of Product

United States

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